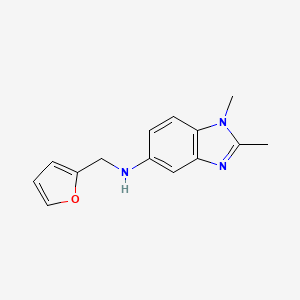![molecular formula C12H20N2O4 B7595482 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1998 and has since been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mechanism of Action
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play important roles in various physiological and pathological processes.
Biochemical and Physiological Effects:
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate release, the inhibition of calcium signaling, and the induction of neuroprotection. It has also been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in models of mood disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid in lab experiments is its high selectivity for mGluR1, which allows researchers to specifically target this receptor without affecting other receptors or signaling pathways. However, one limitation of using 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Future Directions
There are several future directions for research involving 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid, including the development of more potent and selective mGluR1 antagonists, the investigation of the role of mGluR1 in other physiological and pathological processes, and the exploration of new therapeutic applications for 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid and other mGluR1 antagonists. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid and its potential use in the treatment of various neurological disorders.
Synthesis Methods
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid can be synthesized using a multi-step process involving the reaction of cyclopentylmethylamine with ethyl oxalyl chloride to form a cyclic oxalylamide intermediate, which is then reacted with ethyl glyoxylate to form the final product. The synthesis of 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid is a complex process that requires careful attention to detail and proper handling of the chemicals involved.
Scientific Research Applications
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid has also been used to study the role of mGluR1 in pain processing, addiction, and mood disorders.
properties
IUPAC Name |
3-[[cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-14(9-4-2-3-5-9)11(17)13-12(10(15)16)6-7-18-8-12/h9H,2-8H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDANKDLBUWYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)


![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)